molecular formula C3H4BrNS B075459 2-Bromoethyl isothiocyanate CAS No. 1483-41-6

2-Bromoethyl isothiocyanate

Cat. No. B075459
CAS RN: 1483-41-6
M. Wt: 166.04 g/mol
InChI Key: SGJVENMTWFTZOJ-UHFFFAOYSA-N
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Description

2-Bromoethyl isothiocyanate is a compound studied for its potential in synthesizing various chemical structures. Its molecular structure, chemical reactions, and properties are of interest in organic chemistry.

Synthesis Analysis

  • The synthesis of 2-Bromoethyl isothiocyanate derivatives can be achieved through reactions involving bromoalkyl isothiocyanates and lithium exchange processes. For example, 1-bromo-2-(1-isothiocyanatoalkyl)benzenes react with butyllithium to form 2,3-dihydro-1H-isoindole-1-thiones, showcasing the compound's versatility in synthesis (Kobayashi et al., 2013).

Molecular Structure Analysis

  • The molecular structure of 2-Bromoethyl isothiocyanate and its derivatives can be complex. For instance, the molecular structure of a 2 : 1-adduct of 1-methoxy-2-benzopyrylium-4-olate with phenyl isothiocyanate, a related compound, was determined using X-ray crystallography, highlighting the detailed structural analysis possible with such compounds (Ibata et al., 1992).

Chemical Reactions and Properties

  • 2-Bromoethyl isothiocyanate reacts with various compounds to form diverse structures. For example, the reaction with isothiocyanates can lead to the formation of 3-arylquinazoline-2,4(1H,3H)-dithiones, showcasing its reactivity in organic synthesis (Kobayashi et al., 2011).

Physical Properties Analysis

  • Information specific to the physical properties of 2-Bromoethyl isothiocyanate, such as melting point, boiling point, and solubility, is not directly addressed in the available research. However, these properties are typically crucial for handling and application in various chemical processes.

Chemical Properties Analysis

  • The chemical properties of 2-Bromoethyl isothiocyanate, particularly its reactivity with other chemical groups, define its utility in synthesis. Its ability to undergo bromine-lithium exchange and react with amines and other isothiocyanates to form new compounds is a key aspect of its chemical behavior (Garmaise et al., 1971).

Scientific Research Applications

Isothiocyanates, including 2-Bromoethyl isothiocyanate, exhibit various biological characteristics and have attracted the attention of biologists and chemists . Here are some fields where isothiocyanates are commonly used:

  • Organic Synthesis : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used to prepare compounds with diverse structures .

  • Medicinal Chemistry : Isothiocyanates exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are used in the development of new drugs and therapies .

  • Material Science : 2-Bromoethyl isothiocyanate, an electrophilic compound, possesses unique properties that make it highly valuable in material science .

  • Organic Synthesis : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They are used to prepare compounds with diverse structures .

  • Medicinal Chemistry : Isothiocyanates exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are used in the development of new drugs and therapies .

  • Material Science : 2-Bromoethyl isothiocyanate, an electrophilic compound, possesses unique properties that make it highly valuable in material science .

Safety And Hazards

2-Bromoethyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Bromoethyl isothiocyanate are not available, isothiocyanates in general are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications . Therefore, the development of more sustainable and efficient synthesis methods for isothiocyanates, including 2-Bromoethyl isothiocyanate, could be a promising area of future research.

properties

IUPAC Name

1-bromo-2-isothiocyanatoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrNS/c4-1-2-5-3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJVENMTWFTZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163947
Record name 2-Bromoethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl isothiocyanate

CAS RN

1483-41-6
Record name 2-Bromoethyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethyl-isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Dzurilla, M Ružinský, P Kutschy… - Collection of …, 1999 - cccc.uochb.cas.cz
… 2-Bromoethyl isothiocyanate afforded with Grignard reagents 4 and 5 directly the 1-(thiazol-2-yl)indole (6), a positional isomer of dihydrocamalexin, whereas the reaction of 2,2-…
Number of citations: 27 cccc.uochb.cas.cz
N Matsumura, M Tomura, H Chikusa, O Mori… - Chemistry Letters, 1989 - journal.csj.jp
… The reaction is explained to proceed by the replacement of the isothiocyanate moiety of 1a by 2-bromoethyl isothiocyanate to form an intermediate A, followed by the intramolecular …
Number of citations: 1 www.journal.csj.jp
P Kristian, J Gonda - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
… The latter can easily be prepared from 2-bromoethyl isothiocyanate IJ with phenolates I in benzene according to the method for the synthesis of 2-alkoxythiazolines and 2-…
Number of citations: 2 cccc.uochb.cas.cz
J Gonda, P Kristian - Collection of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
… Thus, eg sodium indolate and 2-bromoethyl isothiocyanate afford 1-(2-thiazolyl)indole 7. Trisubstituted thioureas with 1,2-dichloroethyl isothiocyanate yielded tetrahydro-l,3,5-…
Number of citations: 23 cccc.uochb.cas.cz
A Dondoni, L Kniezo, A Medici - The Journal of Organic Chemistry, 1982 - ACS Publications
… After evaporation of the solvent, distillation gave 10.6 g (0.06 mol) of unreacted 2bromoethyl isothiocyanate, bp103-104 C (20 mmHg). Vinyl isothiocyanate (lb) showed the following: IR (…
Number of citations: 40 pubs.acs.org
K Nagarajanc, PK Talwalker, CL Kulkarni… - Indian Journal of …, 1984 - repository.ias.ac.in
… and 2-arylhydrazinodihydrothiazines were obtained as hydrobromide and hydrochloride salts respectively from arylhydrazines by reaction with 2-bromoethyl isothiocyanate (Eq. 4) and …
Number of citations: 32 repository.ias.ac.in
PT Litak, JM Kauffman - Journal of heterocyclic chemistry, 1994 - Wiley Online Library
… Dye II counterparts; 60% versus 75%, respectively, under nearly identical conditions using the N-hydroxysuccinimide ester Linker 7 and 78% for both using 2-bromoethyl isothiocyanate …
Number of citations: 23 onlinelibrary.wiley.com
I Lantos, K Gombatz, M McGuire… - The Journal of …, 1988 - ACS Publications
… A mixture of 2-amino-p-fluoroacetophenone hydrochloride12 (1.90 g, 10.0 mmol) and 2-bromoethyl isothiocyanate (1.66 g, 10.0 mmol) in 25 mL of toluene was treated with triethylamine …
Number of citations: 46 pubs.acs.org
Z Zhang, W He, Z Deng, Y Liu, H Wen, Y Wang… - Biosensors and …, 2022 - Elsevier
… CDPP (1.6 mmol) and 2-bromoethyl isothiocyanate (1.8 mmol) were added to a round bottom flask sealed with rubber stopper, followed by the addition of dry acetonitrile (10 mL). The …
Number of citations: 5 www.sciencedirect.com
S Sharma - Sulfur Reports, 1989 - Taylor & Francis
A brief introduction of the chemical structure and physico-chemical properties of various synthetic and naturally occurring isothiocyanates is presented. The different methods used to …
Number of citations: 78 www.tandfonline.com

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